molecular formula C6HClF3I B14758754 2-Chloro-1,3,5-trifluoro-4-iodobenzene

2-Chloro-1,3,5-trifluoro-4-iodobenzene

Cat. No.: B14758754
M. Wt: 292.42 g/mol
InChI Key: PQHWXSKWOQHUBU-UHFFFAOYSA-N
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Description

2-Chloro-1,3,5-trifluoro-4-iodobenzene is an organic compound with the molecular formula C6HClF3I It is a halogenated aromatic compound, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3,5-trifluoro-4-iodobenzene typically involves halogenation reactions. One common method is the iodination of 1,3,5-trifluorobenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of the reagents and products involved .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3,5-trifluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-1,3,5-trifluoro-4-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,5-trifluoro-4-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for unique binding properties, which can influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-1-iodobenzene
  • 1,3,5-Trifluoro-2,4,6-triiodobenzene
  • 1-Bromo-2-chloro-3,4-difluorobenzene

Uniqueness

2-Chloro-1,3,5-trifluoro-4-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C6HClF3I

Molecular Weight

292.42 g/mol

IUPAC Name

2-chloro-1,3,5-trifluoro-4-iodobenzene

InChI

InChI=1S/C6HClF3I/c7-4-2(8)1-3(9)6(11)5(4)10/h1H

InChI Key

PQHWXSKWOQHUBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)I)F)Cl)F

Origin of Product

United States

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